![molecular formula C20H15Cl2N3O2S B14613467 N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide CAS No. 59749-15-4](/img/structure/B14613467.png)
N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched due to their potential therapeutic applications, including anti-cancer, anti-bacterial, and anti-protozoal properties . This compound is characterized by the presence of a dichloroacridine moiety, which is known for its biological activity.
Métodos De Preparación
The synthesis of N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide typically involves the reaction of 3,6-dichloroacridine with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other acridine derivatives.
Biology: The compound is studied for its potential anti-cancer and anti-bacterial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as luminescent materials.
Mecanismo De Acción
The mechanism of action of N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide involves its interaction with biological molecules. The dichloroacridine moiety is known to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The compound may also interact with other molecular targets and pathways, contributing to its biological activity.
Comparación Con Compuestos Similares
N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide can be compared with other acridine derivatives, such as:
Acriflavine: Known for its anti-bacterial properties.
Proflavine: Used as an antiseptic.
Quinacrine: An anti-malarial drug.
Propiedades
Número CAS |
59749-15-4 |
|---|---|
Fórmula molecular |
C20H15Cl2N3O2S |
Peso molecular |
432.3 g/mol |
Nombre IUPAC |
N-[4-[(3,6-dichloroacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-28(26,27)25-15-6-4-14(5-7-15)23-20-16-8-2-12(21)10-18(16)24-19-11-13(22)3-9-17(19)20/h2-11,25H,1H3,(H,23,24) |
Clave InChI |
DTSSDCZMUXAHOV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


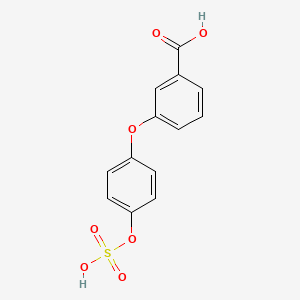

![3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14613414.png)
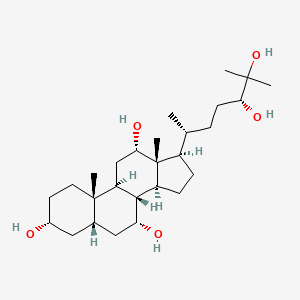
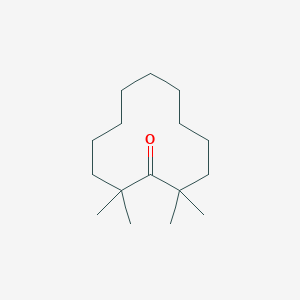
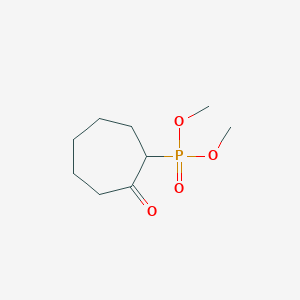
![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)
![2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene](/img/structure/B14613450.png)
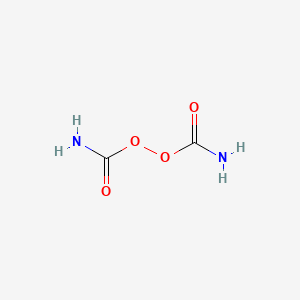
![1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one](/img/structure/B14613466.png)
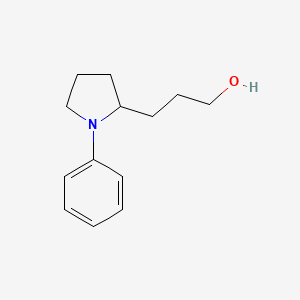
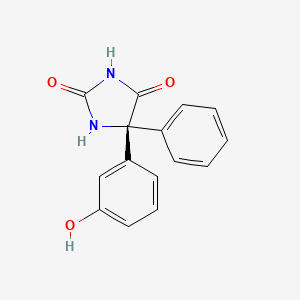
![1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-](/img/structure/B14613477.png)
![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
